4-Chloro-7-methoxy-2H-chromen-2-one
Overview
Description
4-Chloro-7-methoxy-2H-chromen-2-one is a useful research chemical . It is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of 4-Chloro-7-methoxy-2H-chromen-2-one and similar compounds has been a subject of interest for many chemists . The chroman-4-one framework, to which this compound belongs, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Molecular Structure Analysis
The molecular structure of 4-Chloro-7-methoxy-2H-chromen-2-one is part of the 2H/4H-chromene class of heterocyclic compounds . These compounds have a simple structure and exhibit versatile biological profiles .Scientific Research Applications
- 4-Chloro-7-methoxy-2H-chromen-2-one exhibits promising antimicrobial properties. Researchers have investigated its effectiveness against bacteria and fungi. It could potentially serve as a lead compound for developing new antibiotics or antifungal agents .
- The compound has been studied for its inhibitory effects on enzymes. For instance, docking simulations revealed interactions with oxidoreductase enzymes, suggesting potential applications in enzyme inhibition research .
- 2H/4H-chromenes , including this compound, serve as versatile scaffolds in drug discovery. Their diverse synthetic routes and biological activities make them attractive targets for medicinal chemistry .
- In the context of monoamine oxidase B (MAO B) inhibition, 4-Chloro-7-methoxy-2H-chromen-2-one has been explored. Researchers have investigated its binding interactions and steric hindrance, which could be relevant for multi-targeting drug design .
- Various green synthesis methods have been employed to prepare this compound. Examples include lipase-catalyzed synthesis, baker’s yeast catalysis, and metal-organic framework catalysis. These approaches contribute to sustainable and environmentally friendly production .
- Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. While analytical data may not be available, it remains an interesting molecule for chemical biology studies .
Antibacterial and Antifungal Activity
Enzyme Inhibition Studies
Biologically Attractive Scaffold
Multi-Targeting Properties
Green Synthesis Approaches
Chemical Biology and Rare Chemical Collections
Safety and Hazards
Future Directions
The 2H/4H-chromene class of compounds, to which 4-Chloro-7-methoxy-2H-chromen-2-one belongs, continues to be a subject of interest for researchers due to their versatile biological profiles . The scientific community may find it helpful to design and develop potent leads of 2H/4H-chromene analogs for their promising biological activities .
Mechanism of Action
Target of Action
4-Chloro-7-methoxy-2H-chromen-2-one is a derivative of coumarin . Coumarins are known to have a wide range of biological activities, including anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral , and DNA gyrase inhibitors . .
Mode of Action
It’s known that some coumarin derivatives can induce apoptosis via interaction through tubulin at binding sites of the colchicine . They obstruct the polymerization of tubulin, leading to caspase-dependent apoptotic and G2/M cell-cycle arrest in cancer cell death .
Biochemical Pathways
Coumarins are known to affect various biochemical pathways, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species .
Pharmacokinetics
The compound has a molecular weight of 210.61 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Based on the known effects of coumarin derivatives, it can be speculated that this compound may have potential anti-cancer, anti-inflammatory, and anti-microbial effects .
Action Environment
The action of 4-Chloro-7-methoxy-2H-chromen-2-one can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Moreover, temperature and solvent conditions can affect the stability and reactivity of the compound .
properties
IUPAC Name |
4-chloro-7-methoxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c1-13-6-2-3-7-8(11)5-10(12)14-9(7)4-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQYGPNMDSAAOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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